3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a thiopyran ring
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This compound belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs), which have unique sites of action .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual death of the pathogen .
Pharmacokinetics
Similar compounds are known to have good tissue penetration and permeability
Result of Action
The result of the action of this compound is the inhibition of energy production in pathogenic bacteria, leading to their death . This makes the compound a potential candidate for the development of new antimicrobial agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its activity .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and peroxisome proliferator-activated receptors (PPARs). These interactions are crucial for its biochemical activity, as they influence the compound’s ability to modulate enzyme activity and protein function. For instance, this compound can inhibit CDK2, leading to alterations in cell cycle progression and apoptosis induction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the growth of cancer cell lines such as MCF-7, HCT-116, and HepG-2 by inducing apoptosis and altering cell cycle progression . Additionally, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as CDK2 and PPARs. This binding leads to the inhibition or activation of these enzymes, resulting in changes in gene expression and cellular function. For example, the inhibition of CDK2 by this compound results in cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . High doses have been associated with adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to modulate the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions are crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and cytoplasm . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications . These localization patterns are essential for its biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl derivative with a thiopyran precursor in the presence of a base. The reaction conditions often include solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of azido, thiol, or amino derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-d]pyrimidine
- 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-b]pyridine
- 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-a]triazole
Uniqueness
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is unique due to its specific ring fusion and the presence of both a chloromethyl group and a thiopyran ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBQJAAHTVVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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